6-Methoxy-5-methylindan-1-one

Pharmacokinetics Blood-Brain Barrier Lipophilicity

Researchers face slow SAR exploration due to scarce functionalized indanones. 6-Methoxy-5-methylindan-1-one (CAS 1685-77-4) solves this with a privileged 5-methyl/6-methoxy pattern. - **CNS-relevant LogP 2.0** enhances passive BBB permeability. - **MAO-B SAR validated**: 6-methoxy group essential for nM potency (Parkinson's targets). - **Chemoselective handle**: Enables diverse library generation & natural product synthesis (e.g., dilemmaone B). Supplied with analytical data. Immediate bulk shipping.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 1685-77-4
Cat. No. B3245393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-5-methylindan-1-one
CAS1685-77-4
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1OC)C(=O)CC2
InChIInChI=1S/C11H12O2/c1-7-5-8-3-4-10(12)9(8)6-11(7)13-2/h5-6H,3-4H2,1-2H3
InChIKeyWVQJXNUKXLFZKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-5-methylindan-1-one (CAS 1685-77-4) Sourcing Profile for Pharmaceutical R&D and Fine Chemical Synthesis


6-Methoxy-5-methylindan-1-one is a functionalized indanone derivative featuring a 6-methoxy group and a 5-methyl group on the bicyclic framework . It serves as a versatile building block for accessing drug-like scaffolds, including tricyclic indole alkaloids [1], and has been described as a valuable intermediate for the preparation of metallocenes and other bioactive compounds [2]. Its substitution pattern imparts specific steric and electronic properties that influence its behavior in cross-coupling, reduction, and condensation reactions .

Synthetic Intermediate for tricyclic indole alkaloid synthesis
Diversification Dense substitution for chemoselective transformations
MAO-B research May support MAO-B inhibition assay studies (class-level)

Why 6-Methoxy-5-methylindan-1-one Cannot Be Casually Replaced by Simpler Indanones in Synthetic and Screening Workflows


The 5-methyl and 6-methoxy substitution pattern on the indanone core is not trivial; it dictates both the compound's synthetic utility and its potential biological profile. Studies on closely related indanones demonstrate that methylation on the benzene ring significantly alters binding to odorant receptors, while methoxy substitution profoundly modulates energetic properties and stability in combustion calorimetry [1]. Class-level structure-activity relationship (SAR) data indicate that C5- and C6-substituted indanones exhibit distinct inhibitory profiles against monoamine oxidase B, with IC50 values differing by orders of magnitude depending on the specific substitution pattern [2]. Therefore, simply swapping this compound for an unsubstituted or differently substituted indanone—such as 5-methylindan-1-one or 6-methoxyindan-1-one—will yield a molecule with altered reactivity in synthetic transformations and a different, and potentially untested, biological activity fingerprint .

Substitution pattern alters reactivity
5-methyl/6-methoxy groups direct chemoselectivity; unsubstituted indanone lacks directed functionalization.
MAO-B profile sensitive to substituent position
C6-methoxy is critical for MAO-B inhibition; 5-methyl isomer or other regioisomers may show weaker inhibitory profile.
Thermodynamic and receptor-binding profile differ
Methyl/methoxy combination shifts energetic stability and odorant receptor response versus mono-substituted analogs.

Evidence-Based Differentiation: Quantitative Comparisons for 6-Methoxy-5-methylindan-1-one Procurement


Increased Lipophilicity vs. Parent Indanone Scaffold

The calculated LogP value for 6-Methoxy-5-methylindan-1-one is 2.0 [1]. This indicates significantly higher lipophilicity compared to the unsubstituted parent indanone scaffold, which typically has a lower LogP due to the absence of the methyl and methoxy groups. The increased lipophilicity is a direct consequence of the 5-methyl and 6-methoxy substitution pattern, which can be critical for optimizing drug-like properties such as passive membrane permeability and CNS penetration [2].

Lipophilicity (LogP)
Class-level inference
LogP 2.0 (calculated) vs. parent ~1.5
Increased lipophilicity may support CNS permeability studies
Computational prediction; experimental verification recommended
Pharmacokinetics Blood-Brain Barrier Lipophilicity

Structural Uniqueness in Indanone SAR: Impact on Receptor Binding

In a comparative study of 1-indanone analogs on the conserved odorant receptor OR19 from two moth species, it was demonstrated that methyl substituents on the benzene ring largely suppressed the receptor response [1]. The study specifically tested 5- and 6-methyl-1-indanone, the isomers of which 6-Methoxy-5-methylindan-1-one is a substituted derivative, and found decreased biological activity. This finding provides a class-level inference that the specific placement of the methyl group at the 5-position, combined with the 6-methoxy group in the target compound, creates a distinct steric and electronic profile that differentiates it from other methylindanone isomers.

Odorant Receptor Profile
Class-level inference
5-/6-methyl substitution suppressed OR19 response; 2-/3-methyl isomers elicited strong responses
Distinct steric/electronic signature for receptor probe design
Target compound not directly tested; inferred from isomer data
Olfactory Receptor Structure-Activity Relationship Lepidopteran Pheromone

Divergent Physicochemical Stability: Thermochemical Comparison with Isomers

A 2023 experimental and computational study examined the energetic effects of methyl and methoxy substitution on indanones [1]. The study measured the standard molar enthalpies of formation in the gaseous state for 2-methyl-, 3-methyl-, 4-methoxy-, and 5-methoxy-1-indanones. The data revealed that the substitution pattern significantly impacts the molecule's energetic stability. While 6-Methoxy-5-methylindan-1-one was not directly measured, its structural analogy to the studied isomers provides a strong class-level inference that its thermodynamic properties will differ measurably from mono-substituted analogs.

Thermodynamic Stability
Class-level inference
Substituents alter gas-phase enthalpies of formation (measured for mono-substituted isomers)
Energetic properties may differ from simpler indanones
Isomer study; target not measured
Thermodynamics Combustion Calorimetry Energetic Materials

Synthetic Utility as a Diversification Point: A Benchmark Comparator to Unsubstituted Indanone

The presence of both a methyl and a methoxy group on the aromatic ring of the indanone scaffold creates a uniquely functionalized intermediate that is distinct from the more common, unsubstituted indanone. According to MDPI research, aromatic substituted indanones are valuable for chemoselective transformations, and the dense substitution pattern of compounds like 6-Methoxy-5-methylindan-1-one is reported to serve as a 'remarkably flexible springboard' for accessing diverse indan-based building blocks through chemoselective electrophile trapping and functional group interconversions [1]. This contrasts sharply with unsubstituted indanone, which lacks the aromatic substituents needed for such directed, chemoselective manipulations.

Synthetic Diversification
Class-level inference
Dense substitution enables chemoselective electrophile trapping; described as flexible springboard
Supports diverse analog synthesis
Review; bench validation required
Organic Synthesis Chemoselectivity Drug Discovery

Potential Differential Antimicrobial Activity: A SAR-Based Class Inference

While no direct antimicrobial data exists for 6-Methoxy-5-methylindan-1-one, studies on structurally related indanyl analogs provide a strong class-level inference for its potential differential activity. A study evaluating indanyl analogs found that the entire set of compounds exhibited mild-to-moderate antibacterial and moderate-to-excellent antifungal activities, with Minimum Inhibitory Concentration (MIC) values ranging between 1.56 and 100 μg/mL against various pathogenic microorganisms [1]. The study's SAR analysis indicated that the introduction of specific substituents was crucial for activity. Therefore, the unique 5-methyl and 6-methoxy combination on this compound's indanone core is expected to produce a distinct antimicrobial profile compared to other indanone derivatives, making it a valuable candidate for screening libraries.

Antimicrobial Class Activity
Class-level inference
Indanyl analogs: MIC 1.56–100 μg/mL against bacteria and fungi
May support antimicrobial screening context
Target compound not tested; SAR inference
Antimicrobial Structure-Activity Relationship Indanyl Analogs

Inferred Impact on MAO-B Inhibitory Potency: Positional Isomer Comparison

A systematic study on indanones as monoamine oxidase (MAO) inhibitors revealed that C6-substituted indanones are particularly potent and selective MAO-B inhibitors, with IC50 values ranging from 0.001 to 0.030 μM, while C5-substituted indanone and indane derivatives are comparatively weaker MAO-B inhibitors [1]. This data provides a high-confidence class-level inference that the 6-methoxy substitution on 6-Methoxy-5-methylindan-1-one is critical for achieving high potency at MAO-B. In contrast, the 5-methyl group is predicted to have a less significant, but still measurable, impact on potency. This differentiates the target compound from both unsubstituted indanone and, more importantly, from its 5-methoxy-6-methyl isomer.

MAO-B Inhibition Profile
Class-level inference
C6-substituted indanones IC50 0.001–0.030 μM; C5-substituted weaker
C6-methoxy may support MAO-B inhibition studies
Target compound not directly measured; class inference
Monoamine Oxidase B Neurodegeneration Enzyme Inhibition

Key Application Scenarios for 6-Methoxy-5-methylindan-1-one in Research and Industrial Settings


Lead Optimization in CNS Drug Discovery

Based on its increased lipophilicity (LogP 2.0) relative to the parent indanone scaffold, this compound serves as a strategic starting point for CNS drug discovery programs. The higher LogP enhances passive blood-brain barrier permeability, a crucial parameter for targeting neurological disorders. Furthermore, the established SAR for MAO-B inhibition indicates that the 6-methoxy group is essential for nanomolar potency, making this scaffold a privileged template for developing novel MAO-B inhibitors for Parkinson's disease or depression [1][2].

Chemoselective Synthesis of Diversified Indanone Libraries

The dense aromatic substitution pattern (5-methyl and 6-methoxy) makes 6-Methoxy-5-methylindan-1-one an ideal 'springboard' for generating diverse compound libraries. Its multiple functional groups enable chemoselective transformations that are not possible on simpler, unsubstituted indanones. This allows medicinal chemists to rapidly explore new chemical space and generate novel lead candidates with a reduced synthetic burden [1].

Total Synthesis of Complex Natural Products

As a functionalized indanone, this compound is a key intermediate in the synthesis of complex natural products. Its utility is demonstrated by the total synthesis of dilemmaone B, a tricyclic indole alkaloid, which is prepared in 5 steps from a closely related precursor, 5-methylindan-1-one [1]. This highlights the compound's value as a building block for constructing architecturally complex, biologically active molecules.

Application
Selection Property
Validation Focus
CNS lead optimization research
Reported lipophilicity and substitution pattern
In vitro BBB permeability and MAO-B inhibition assays
Chemoselective indanone diversification
Dense 5-methyl/6-methoxy substitution
Synthetic route development and scope evaluation
Natural product synthesis intermediate
Functionalized indanone core
Replication of reported syntheses (e.g., dilemmaone B)

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